molecular formula C18H17NO4S B2601891 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide CAS No. 2034335-45-8

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2601891
CAS No.: 2034335-45-8
M. Wt: 343.4
InChI Key: XUCCVSFHPVULKE-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating structural components similar to N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide with furan as a conjugated linker, have demonstrated an improvement in solar energy-to-electricity conversion efficiency. This highlights the potential application of such compounds in enhancing the performance of dye-sensitized solar cells (Se Hun Kim et al., 2011).

Synthesis of γ-Hydroxybutenolides

The photooxygenation of 2-thiophenyl-substituted furans, a process relevant to the structure of interest, leads to the regiocontrolled synthesis of γ-hydroxybutenolides. This reaction showcases the compound's utility in creating chemically significant structures, potentially useful in various organic synthesis applications (Vasiliki Kotzabasaki et al., 2016).

Chemoselective Acetylation

In the context of synthesizing intermediates for antimalarial drugs, chemoselective acetylation using compounds structurally related to this compound has been explored. This underscores its significance in the pharmaceutical synthesis domain, especially for creating intermediates with specific functional groups (Deepali B Magadum et al., 2018).

Decarboxylative Claisen Rearrangement

The compound and its derivatives could be of interest in decarboxylative Claisen rearrangement reactions. These reactions are crucial for producing heteroaromatic products, highlighting the compound's utility in organic synthesis and chemical transformation studies (D. Craig et al., 2005).

Synthesis of Geminally Activated Nitro Dienes

The synthesis of geminally activated nitro dienes from furan and thiophenyl derivatives illustrates another potential application area. Such compounds are vital in the production of materials with specific electronic properties, useful in materials science and chemistry (R. Baichurin et al., 2019).

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(12-23-15-5-2-1-3-6-15)19-13-18(21,14-8-9-22-11-14)16-7-4-10-24-16/h1-11,21H,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCCVSFHPVULKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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